molecular formula C16H11ClN2O2 B12114697 5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12114697
M. Wt: 298.72 g/mol
InChI Key: FRAWYXMTLYEBLX-UHFFFAOYSA-N
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Description

5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with chlorine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole compound . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and phenyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

5-chloro-1,3-diphenylpyrazole-4-carboxylic acid

InChI

InChI=1S/C16H11ClN2O2/c17-15-13(16(20)21)14(11-7-3-1-4-8-11)18-19(15)12-9-5-2-6-10-12/h1-10H,(H,20,21)

InChI Key

FRAWYXMTLYEBLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2C(=O)O)Cl)C3=CC=CC=C3

Origin of Product

United States

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